molecular formula C20H30N4O5 B12517401 N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine CAS No. 654670-88-9

N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine

Cat. No.: B12517401
CAS No.: 654670-88-9
M. Wt: 406.5 g/mol
InChI Key: TYLBJIOIWQBTBT-ULQDDVLXSA-N
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Description

N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine is a synthetic peptide compound composed of four amino acids: leucine, alanine, phenylalanine, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the efficient and scalable production of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. This method is advantageous for producing large quantities of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms of the peptide .

Scientific Research Applications

N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may influence signaling pathways involved in cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-leucyl-3-amino-L-alanyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of leucine, alanine, and phenylalanine, along with an amino group, makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

654670-88-9

Molecular Formula

C20H30N4O5

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-aminopropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H30N4O5/c1-12(2)9-15(22-13(3)25)18(26)24-17(11-21)19(27)23-16(20(28)29)10-14-7-5-4-6-8-14/h4-8,12,15-17H,9-11,21H2,1-3H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

TYLBJIOIWQBTBT-ULQDDVLXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C

Origin of Product

United States

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